1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
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Overview
Description
1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound featuring a furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves the condensation of 2,2-di(furan-2-yl)ethylamine with 2-methyl-1-oxopropan-2-yl acetate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used include dichloromethane and ethanol, while catalysts such as triethylamine or pyridine may be employed to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of the intermediate 2,2-di(furan-2-yl)ethylamine. This intermediate is then reacted with 2-methyl-1-oxopropan-2-yl acetate in large-scale reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituent introduced.
Scientific Research Applications
1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of advanced materials with desirable properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism by which 1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan rings may participate in π-π stacking interactions, while the amino and acetate groups can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Di(furan-2-yl)ethylamine: A precursor in the synthesis of the target compound.
Furan-2-carboxylic acid: Another furan derivative with different functional groups.
2-Acetylfuran: A simpler furan compound used in various chemical syntheses.
Uniqueness
1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is unique due to its combination of furan rings with an amino and acetate group, providing a versatile scaffold for further chemical modifications and applications. Its structure allows for diverse interactions and reactivity, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
[1-[2,2-bis(furan-2-yl)ethylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-11(18)22-16(2,3)15(19)17-10-12(13-6-4-8-20-13)14-7-5-9-21-14/h4-9,12H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPVVPWEGPOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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